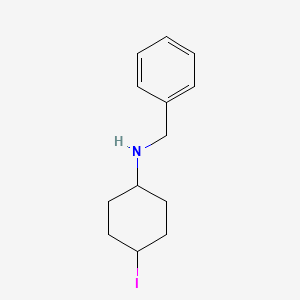![molecular formula C27H22BF2N4O4S- B12280269 2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B12280269.png)
2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BDP TR maleimide is a borondipyrromethene dye with absorption and emission properties similar to tetramethylrhodamine. This compound is known for its high fluorescence quantum yield and brightness, making it a valuable tool in various scientific applications. The maleimide group in BDP TR maleimide allows it to conjugate with thiol groups of proteins and peptides, facilitating its use in bioconjugation and labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BDP TR maleimide involves the reaction of borondipyrromethene with maleimide. The maleimide group is introduced through a reaction with thiol groups, which are abundant in proteins and peptides. The reaction typically requires an organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility and efficient conjugation .
Industrial Production Methods
Industrial production of BDP TR maleimide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) or gel filtration .
化学反应分析
Types of Reactions
BDP TR maleimide primarily undergoes bioconjugation reactions with thiol groups. This reaction is highly selective and efficient, forming stable thioester bonds. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the specific conditions and reagents used .
Common Reagents and Conditions
Thiol groups: React with maleimide to form thioester bonds.
Reducing agents: Such as tris-carboxyethylphosphine (TCEP) to reduce disulfide bonds before conjugation.
Organic co-solvents: DMSO or DMF to enhance solubility and reaction efficiency
Major Products Formed
The primary product formed from the reaction of BDP TR maleimide with thiol groups is a stable thioester bond. This product is used in various bioconjugation applications, including protein and peptide labeling .
科学研究应用
BDP TR maleimide is widely used in scientific research due to its unique properties. Some of its applications include:
Microscopy: Used as a fluorescent dye for imaging biological samples.
Fluorescence polarization assays: Employed to study molecular interactions and dynamics.
Bioconjugation: Utilized for labeling proteins and peptides, facilitating the study of biological processes.
Two-photon studies: Suitable for advanced imaging techniques that require high fluorescence quantum yield
作用机制
The mechanism of action of BDP TR maleimide involves its ability to conjugate with thiol groups in proteins and peptides. The maleimide group is highly electrophilic, allowing it to react selectively with thiol groups to form stable thioester bonds. This conjugation process is essential for its use in bioconjugation and labeling applications .
相似化合物的比较
BDP TR maleimide is unique due to its high fluorescence quantum yield and brightness. Similar compounds include:
BDP 630/650 maleimide: Another borondipyrromethene-based dye with different absorption and emission properties.
Cyanine5 maleimide: A thiol-reactive dye used for protein labeling.
Sulfo-Cyanine maleimides: Water-soluble maleimides used for bioconjugation .
BDP TR maleimide stands out due to its higher fluorescence quantum yield and brightness compared to these similar compounds, making it a preferred choice for applications requiring high sensitivity and precision .
属性
分子式 |
C27H22BF2N4O4S- |
|---|---|
分子量 |
547.4 g/mol |
IUPAC 名称 |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C27H22BF2N4O4S/c29-28(30)33-19(16-20-6-10-23(34(20)28)24-2-1-15-39-24)5-9-22(33)18-3-7-21(8-4-18)38-17-25(35)31-13-14-32-26(36)11-12-27(32)37/h1-12,15-16,22H,13-14,17H2,(H,31,35)/q-1 |
InChI 键 |
NQXGPRKRPYLESE-UHFFFAOYSA-N |
规范 SMILES |
[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)NCCN6C(=O)C=CC6=O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)
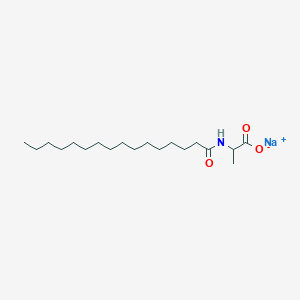
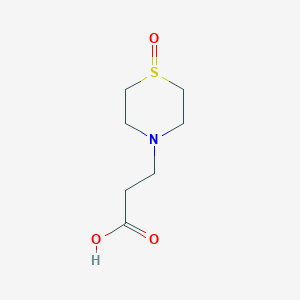
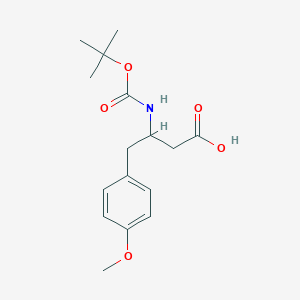
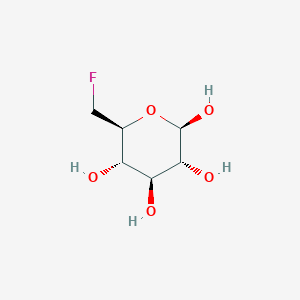
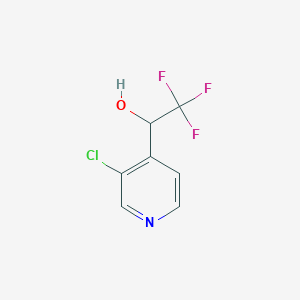
![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)
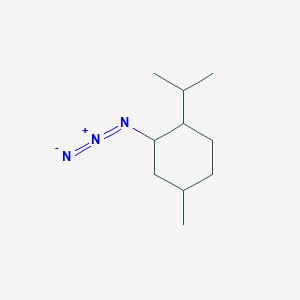
![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)
